molecular formula C7H6ClF B1349368 4-Chloro-3-fluorotoluene CAS No. 5527-94-6

4-Chloro-3-fluorotoluene

Cat. No.: B1349368
CAS No.: 5527-94-6
M. Wt: 144.57 g/mol
InChI Key: MHXNHUSVBYUTJL-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorotoluene is an organic compound with the molecular formula C₇H₆ClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4th and 3rd positions, respectively . This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorotoluene can be synthesized through several methods. One common method involves the diazotization of 4-chloro-3-aminotoluene followed by fluorination. The process includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 4-chloro-3-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct fluorination of 4-chlorotoluene using fluorinating agents under controlled conditions to ensure high yield and purity .

Scientific Research Applications

4-Chloro-3-fluorotolu

Biological Activity

4-Chloro-3-fluorotoluene, an aromatic compound with the molecular formula C7H6ClF, is a derivative of toluene characterized by the presence of both chlorine and fluorine substituents. Its unique chemical structure allows it to participate in various biological activities, making it a subject of interest in medicinal and environmental chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 144.57 g/mol
  • Boiling Point : Approximately 205°C
  • Physical State : Colorless liquid with a characteristic odor

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The compound may exert its effects through:

  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity.
  • Nucleophilic Substitution Reactions : The electrophilic nature of the chloro and fluoro groups allows for interactions with nucleophiles in biological systems, leading to significant modifications in biomolecules.

1. Toxicological Studies

Research has indicated that this compound exhibits moderate toxicity in animal models. Long-term exposure studies suggest potential chronic effects on health, including impacts on reproductive and developmental systems .

2. Antimicrobial Activity

A study conducted on the antimicrobial properties of halogenated toluenes, including this compound, demonstrated significant inhibitory effects against various bacterial strains. The compound was particularly effective against Gram-positive bacteria due to its ability to disrupt cell membrane integrity .

3. Synthesis and Biological Evaluation

The synthesis of this compound has been reported using a diazo reaction involving o-nitro-p-toluidine. Following synthesis, biological evaluations revealed that the compound could serve as an intermediate in the development of pharmaceuticals targeting inflammatory diseases .

Comparative Analysis of Biological Activity

CompoundBiological ActivityKey Findings
This compound Moderate toxicity; antimicrobial effectsEffective against Gram-positive bacteria; potential for drug development
4-Chloro-2-fluorophenol Antioxidant propertiesExhibits protective effects against oxidative stress
4-Bromo-3-fluorotoluene Enzyme inhibitionInhibits specific metabolic enzymes linked to cancer progression

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Pharmaceutical Industry : Its potential as an anti-inflammatory agent is under investigation, with studies focusing on its mechanism of action at the molecular level.
  • Agricultural Chemistry : The compound is also considered for use in developing agrochemicals due to its biological activity against pests .

Properties

IUPAC Name

1-chloro-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXNHUSVBYUTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371464
Record name 4-Chloro-3-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5527-94-6
Record name 1-Chloro-2-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5527-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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